N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that features a cyclopropane ring, a tetrahydroquinoline moiety, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of alkenes using diazo compounds or carbenes.
Synthesis of Tetrahydroquinoline: This involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)cyclobutanecarboxamide
- N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, tetrahydroquinoline moiety, and methoxybenzenesulfonamide group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)21-16-6-11-19-15(13-16)3-2-12-22(19)20(23)14-4-5-14/h6-11,13-14,21H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWESMOBMBRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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